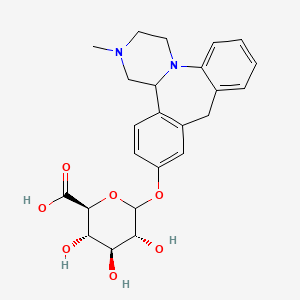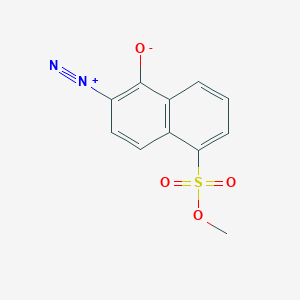
2-(Octan-2-yl)phenyl diphenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Octan-2-yl)phenyl diphenyl phosphate is an organic compound that belongs to the class of organophosphates. It is characterized by the presence of a phosphate group bonded to a phenyl ring and an octan-2-yl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octan-2-yl)phenyl diphenyl phosphate typically involves the esterification of phenol with diphenyl phosphate in the presence of an octan-2-yl group. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include phenol, diphenyl phosphate, and an octan-2-yl halide. The reaction is often catalyzed by an acid or base to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors. The process involves the continuous feeding of reactants into the reactor, where they undergo esterification under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(Octan-2-yl)phenyl diphenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to a phosphite or phosphonate.
Substitution: The phenyl and octan-2-yl groups can undergo substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphates with higher oxidation states, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(Octan-2-yl)phenyl diphenyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used as a flame retardant, plasticizer, and stabilizer in the production of polymers and other materials.
Comparison with Similar Compounds
Similar Compounds
Diphenyl phosphate: A simpler analog with similar chemical properties but lacking the octan-2-yl group.
Triphenyl phosphate: Another related compound with three phenyl groups attached to the phosphate.
2-Biphenylyl diphenyl phosphate: Similar structure but with a biphenyl group instead of an octan-2-yl group.
Uniqueness
2-(Octan-2-yl)phenyl diphenyl phosphate is unique due to the presence of the octan-2-yl group, which imparts specific chemical and physical properties. This structural feature can influence its solubility, reactivity, and interactions with biological targets, making it distinct from other related compounds.
Properties
| 38638-05-0 | |
Molecular Formula |
C26H31O4P |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(2-octan-2-ylphenyl) diphenyl phosphate |
InChI |
InChI=1S/C26H31O4P/c1-3-4-5-8-15-22(2)25-20-13-14-21-26(25)30-31(27,28-23-16-9-6-10-17-23)29-24-18-11-7-12-19-24/h6-7,9-14,16-22H,3-5,8,15H2,1-2H3 |
InChI Key |
LCFUWZAHJMUCIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



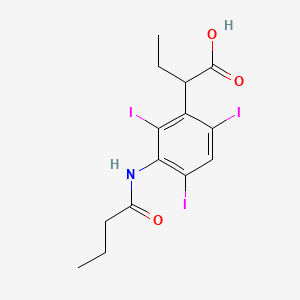
![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;2-hydroxyethylazanium](/img/structure/B13749729.png)
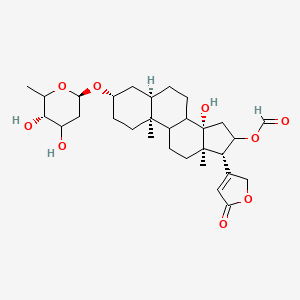
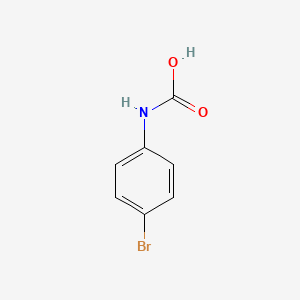
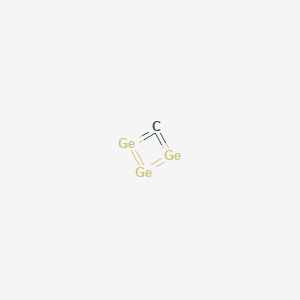
![4-[(3-Fluoro-4-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13749752.png)
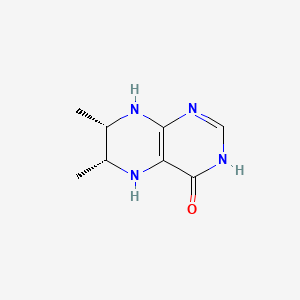
![2,3-Bis{[tert-butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde](/img/structure/B13749769.png)
